molecular formula C21H19N3O6S2 B2991721 N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide CAS No. 1164516-85-1

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide

Cat. No. B2991721
CAS RN: 1164516-85-1
M. Wt: 473.52
InChI Key: VAYAIIVZRNFOGO-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6S2 and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Co(II) complexes with benzothiazole sulfonamide derivatives have been synthesized and examined for their fluorescence properties and anticancer activity. These complexes showed potential in vitro cytotoxicity against human breast cancer cell lines, suggesting a role in the development of cancer therapeutic agents (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Antimicrobial Applications

Benzamide derivatives containing benzothiazole and sulfonamide moieties have been evaluated for their antimicrobial effectiveness. Certain derivatives exhibited significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (B. Priya et al., 2006).

Analytical Chemistry Applications

Rhodamine-based probes incorporating benzothiazole units have been developed as "off-on" chemosensors for Fe3+ imaging in living cells. These probes exhibit high selectivity and sensitivity, highlighting their utility in biological imaging and iron ion detection (Zheng Yang et al., 2012).

Green Chemistry Synthesis

Research into the green synthesis of benzothiazole derivatives through reactions in water as the solvent adheres to the principles of green chemistry, providing nearly quantitative yields. This approach underscores the importance of environmentally friendly synthesis methods in developing sulfonamide-based compounds (V. Horishny & V. Matiychuk, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. Their adsorption properties suggest potential applications in protecting materials from corrosion, which is crucial for industrial applications (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-2-29-10-9-24-16-8-7-14(32(22,27)28)12-18(16)31-21(24)23-19(25)15-11-13-5-3-4-6-17(13)30-20(15)26/h3-8,11-12H,2,9-10H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYAIIVZRNFOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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